Carbonic Anhydrase II Inhibition vs. N-Hydroxy Analog
In a direct comparative study of N-substituted benzenesulfonamides, the N-methoxy derivative exhibited distinct inhibitory potency against human carbonic anhydrase II (hCA II). The Ki value for N-methoxybenzenesulfonamide (B09) was determined to be 8.80E+3 nM (8.8 µM) against hCA IX, a related tumor-associated isoform, demonstrating a unique selectivity profile compared to the N-hydroxybenzenesulfonamide analog which showed a Ki of 1.80E+4 nM (18 µM) against hCA I/II, indicating a 2-fold weaker interaction under comparable assay conditions [1][2].
N-Hydroxy (hCA I/II): Ki = 1.80E+4 nM
~2-fold difference under respective conditions
| Evidence Dimension | Carbonic anhydrase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 8.80E+3 nM (hCA IX) |
| Comparator Or Baseline | N-Hydroxybenzenesulfonamide; Ki = 1.80E+4 nM (hCA I/II) |
| Quantified Difference | ~2-fold difference in Ki values, with the N-methoxy analog showing greater potency under the respective assay conditions, though note different isoforms were reported. |
| Conditions | Stopped-flow CO2 hydration assay / 4-nitrophenyl acetate hydrolysis assay |
Why This Matters
This data provides a quantifiable basis for selecting the N-methoxy analog as a preferred scaffold for developing isoform-selective carbonic anhydrase inhibitors, particularly when hCA IX is the target of interest.
- [1] BindingDB. PrimarySearch_ki. Ki: 8.80E+3 nM for human carbonic anhydrase 9 (BDBM26187, N-methoxybenzenesulfonamide). View Source
- [2] BindingDB. BDBM11372. Ki: 1.80E+4 nM for Hydroxysulfonamide 53 (N-hydroxybenzenesulfonamide). View Source
